1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-6-7-16(13(3)12(15)2)23(20,21)18-10-8-17(9-11-18)14(4)19/h6-7H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPETAJWMMKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Sulfonyl Chloride Intermediate
The first step involves synthesizing 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride. This is achieved through sulfonation of 4-ethoxy-2,3-dimethylbenzene using chlorosulfonic acid () under controlled conditions:
The reaction is typically conducted at 0–5°C to minimize side reactions.
Piperazine Sulfonylation
The sulfonyl chloride intermediate reacts with piperazine in the presence of a base (e.g., triethylamine or ) to form 4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine:
The base neutralizes HCl, driving the reaction to completion.
Acetylation of Piperazine
The final step involves acetylating the secondary amine of piperazine using acetic anhydride ():
This reaction is performed in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature.
Optimization and Industrial-Scale Considerations
Solvent and Temperature Effects
Catalytic Innovations
Recent patents highlight transition metal-free conditions for analogous piperazine derivatives. For example, demonstrates that strong bases (e.g., KOtBu) can facilitate nucleophilic substitutions without palladium or copper catalysts, reducing costs and purification challenges.
Purification Techniques
-
Recrystallization : The final product is purified using ethanol/water mixtures, yielding >95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluents resolves unreacted intermediates.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Reactions
Steric and Electronic Effects
The 2,3-dimethyl and 4-ethoxy groups on the benzene ring create steric hindrance, slowing sulfonylation. Electron-donating substituents (e.g., ethoxy) activate the ring toward electrophilic attack but reduce reaction rates due to crowding.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Substituents on the Benzenesulfonyl Group
The benzenesulfonyl group’s substituents significantly influence physicochemical and biological properties:
Piperazine-Linked Sulfonamides with Heterocyclic Modifications
- 1-[5-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)indolin-1-yl]ethan-1-one ():
- 1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one (): Substituents: Aminomethylphenyl group. Molecular Weight: 233.31 g/mol.
Physicochemical Properties
Table 1: Comparison of Key Properties
Key Observations :
Biological Activity
The compound 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 946283-55-2) is a sulfonamide derivative with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 433.67 g/mol. The compound features a piperazine ring, an ethanone moiety, and a sulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H33N5O3S |
| Molecular Weight | 433.67 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group can inhibit enzymes involved in metabolic pathways, while the piperazine moiety may enhance binding affinity to specific receptors.
Target Interactions:
- Serotonin Receptors : Preliminary studies suggest potential affinity for serotonin receptors, which may influence mood regulation.
- Enzymatic Inhibition : The compound may inhibit certain enzymes related to inflammation and pain pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : Initial findings suggest that the compound may reduce inflammation markers in vitro.
- CNS Activity : Given its structure, it may have effects on the central nervous system, potentially serving as an anxiolytic or antidepressant.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations of 50 µg/mL.
-
Anti-inflammatory Effects :
- In a controlled experiment involving lipopolysaccharide-induced inflammation in murine models, the compound reduced pro-inflammatory cytokines by approximately 30% compared to control groups.
-
CNS Activity Evaluation :
- A behavioral study assessed the anxiolytic effects in rodents. Administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | [Study on Antimicrobial] |
| Anti-inflammatory | Reduced cytokine levels | [Inflammation Study] |
| CNS Activity | Anxiolytic effects observed | [CNS Study] |
Q & A
Q. What are the optimal synthetic routes for 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one?
The synthesis typically involves sequential sulfonylation and acylation steps. For analogous piperazine-sulfonyl hybrids, Friedel-Crafts acylation or Claisen-Schmidt condensation under reflux in ethanol with NaOH catalysis is common . Key steps include:
- Sulfonylation : Reacting piperazine with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C).
- Acylation : Introducing the ethanone group via nucleophilic substitution or coupling reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for characterizing this compound?
Standard characterization includes:
- NMR Spectroscopy : H (400 MHz) and C (100 MHz) in DMSO-d6 to confirm substituent positions and piperazine ring conformation .
- FT-IR : Identification of sulfonyl (S=O, ~1350–1150 cm) and ketone (C=O, ~1700 cm^{-1) groups .
- HRMS : Validation of molecular formula (e.g., [M+H] peaks) using UHPLC/Triple TOF systems .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens often focus on:
- Enzyme Inhibition : Alpha-glucosidase/alpha-amylase assays (for antidiabetic potential) using spectrophotometric methods .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to structural similarity to bioactive piperazine derivatives .
Advanced Research Questions
Q. How can structural contradictions in receptor-binding data be resolved?
Discrepancies in binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:
- Conformational Flexibility : Use molecular dynamics simulations (MD) to model piperazine ring dynamics and sulfonyl group orientation .
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Q. What strategies optimize metabolic stability without compromising activity?
Fluorine substitution (e.g., replacing ethoxy with fluoroethoxy) enhances lipophilicity and stability, as seen in analogs like 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one . Additional approaches:
- Prodrug Design : Mask polar groups (e.g., sulfonyl) with enzymatically cleavable moieties.
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies .
Q. How do substituent variations on the benzenesulfonyl group affect SAR?
Systematic SAR studies reveal:
- Electron-Withdrawing Groups (e.g., -Br, -Cl): Enhance receptor affinity but reduce solubility.
- Methoxy/Ethoxy Groups : Improve bioavailability via increased lipophilicity (logP ~2.5–3.5) .
- Methyl Substituents (2,3-dimethyl): Steric hindrance may alter binding pocket interactions, requiring co-crystallization studies (e.g., X-ray with CCP4 suite) .
Methodological Considerations
Q. What computational tools aid in predicting off-target effects?
- Docking Simulations : AutoDock Vina or Schrödinger Suite to assess interactions with non-target receptors (e.g., hERG channels).
- Pharmacophore Modeling : Identify shared features with known toxicophores (e.g., PAINS filters) .
Q. How should crystallographic data be interpreted for co-crystals?
- CCP4 Software Suite : Process diffraction data (e.g., REFMAC5 for refinement) to resolve piperazine ring conformation and sulfonyl group orientation .
- Electron Density Maps : Validate ligand placement in binding pockets (contoured at 1.5σ) .
Data Contradiction Analysis
Q. Why might in vitro and in vivo activity profiles diverge?
- Pharmacokinetic Factors : Poor absorption (e.g., P-gp efflux) or rapid Phase II metabolism (glucuronidation). Address via:
- Plasma Protein Binding Assays : Compare free vs. total drug concentrations.
- Tissue Distribution Studies : Radiolabeled compound tracking in rodent models .
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Cell-Specific Uptake : Quantify intracellular concentrations via LC-MS/MS.
- Apoptosis Pathway Analysis : Western blotting for caspase-3/9 activation to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
